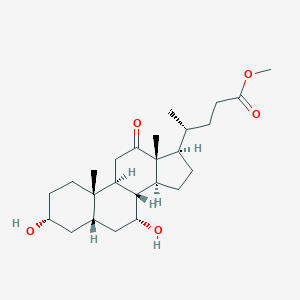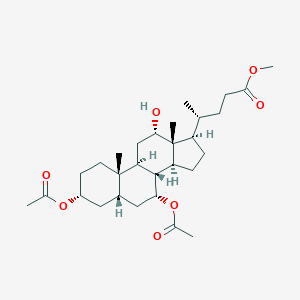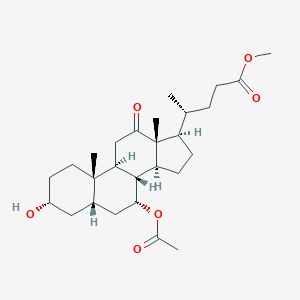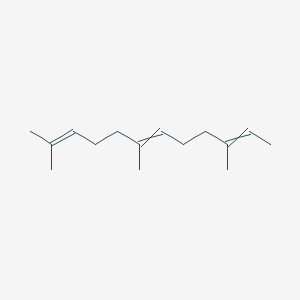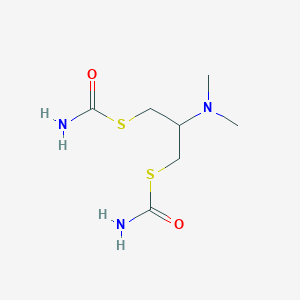
卡塔普
描述
Cartap is a widely used insecticide known for its effectiveness in controlling a variety of pests. It is particularly popular in agricultural settings for its ability to manage chewing and sucking pests. Cartap is often used in its hydrochloride form, which is highly soluble in water and has a low volatility . Despite its effectiveness, there are concerns about its environmental impact, particularly in aquatic systems .
科学研究应用
Cartap has a wide range of scientific research applications. In agriculture, it is used to control pests in crops such as rice, vegetables, and fruit trees . In environmental science, Cartap is studied for its degradation pathways and the development of methods to remove it from water systems . In chemistry, Cartap is used in the synthesis of controlled release formulations to improve the delivery and effectiveness of pesticides . Additionally, novel methods for detecting Cartap with high sensitivity and selectivity have been developed, which are useful in environmental monitoring .
作用机制
Target of Action
Cartap primarily targets the Nicotinic Acetylcholine Receptor (nAChR) . The nAChR is a type of ion channel in the nervous system that responds to the neurotransmitter acetylcholine. It plays a crucial role in transmitting signals in the nervous system.
Mode of Action
Cartap acts as a channel blocker for the nAChR . This means it binds to the receptor and prevents it from opening in response to acetylcholine. This blocking action disrupts the normal functioning of the nervous system, leading to paralysis in insects .
Biochemical Pathways
This disruption can lead to a variety of downstream effects, including paralysis and eventual death in insects .
Pharmacokinetics
Cartap is highly soluble in water , which influences its distribution in the environment and its bioavailability to organisms. , indicating it may be rapidly metabolized or degraded. In a study, nanospheres of Cartap were developed for controlled release, showing an encapsulation efficiency of 86.1% .
Result of Action
The blocking action of Cartap on the nAChR leads to disruption of normal neuronal signaling, causing paralysis in insects . In mammals, exposure to Cartap has been shown to cause substantial decreases in certain enzyme levels, indicating potential hepatotoxic and neurotoxic effects .
Action Environment
Cartap’s action can be influenced by various environmental factors. Its high water solubility means it can easily be distributed in aquatic environments . The development of controlled release formulations of Cartap could potentially enhance its stability and efficacy in the environment .
生化分析
Biochemical Properties
Cartap can bind to proteins through hydrogen bonding and pocket residual water keys . It interacts with hemoglobin, reducing its stability .
Cellular Effects
Cartap can cause serious health risks by contaminating air, water, soil, and the general ecosystem directly or indirectly . It affects the blood in mammalian cells significantly because blood can act as a target and carrier for pesticides .
Molecular Mechanism
The mechanism by which Cartap binds to biopolymers, particularly blood proteins, is not clearly understood yet . It is known that it can effectively relate to proteins through hydrogen bonding .
Temporal Effects in Laboratory Settings
The effects of Cartap on the levels of hepatotoxicity and neurotoxicity have been studied in mammalian systems . It was found that Cartap at sublethal concentrations caused substantial decreases in CAT, SOD, and GST levels in the experimental rats .
Dosage Effects in Animal Models
In animal models, Cartap has been shown to cause substantial alterations in the activity levels of transaminases and phosphatases . The AChE activity was recorded as decreasing in RBC membrane and brain of the Cartap-treated animals .
Metabolic Pathways
Cartap can enter the body in different ways, such as through direct contact, digestion, or inhalation . As Cartap enters the body, it enters the blood circulation and the entire body .
Transport and Distribution
Once in the body, Cartap can contaminate air, water, soil, and entire ecosystems, posing a severe threat to the health of living things .
Subcellular Localization
The subcellular localization of Cartap and its effects on its activity or function are not clearly understood yet. It is known that it can cause degeneration of hepatocytes, the hepatic triad, and the central vacuole .
准备方法
Cartap can be synthesized through several methods. One common synthetic route involves the reaction of 1-N, N-dimethyl-2, 3-propylamine dihalide with thiocyanate in the presence of a solvent . This reaction produces a mixture of 2-N, N-dimethyl-1, 3-dithio-cyano propane and 3-N, N-dimethyl-1, 2-dithio-cyano propane, which can be separated to obtain high-purity 2-N, N-dimethyl-1, 3-dithio-cyano propane . Industrial production methods often involve the use of controlled release formulations, where Cartap is encapsulated in chitosan tripolyphosphate nanospheres to enhance its stability and effectiveness .
化学反应分析
Cartap undergoes several types of chemical reactions, including oxidation and hydrolysis. In oxidation reactions, Cartap can be degraded by hydroxyl radicals generated in processes such as the electro-Fenton process . Common reagents used in these reactions include hydrogen peroxide and ferrous ions . The major products formed from these reactions are often intermediates that can further degrade into less harmful substances . Hydrolysis of Cartap results in the formation of nereistoxin, which is the active molecule responsible for its insecticidal properties .
相似化合物的比较
Cartap is often compared with other nereistoxin analogues such as bensultap and thiosultap-sodium . While all these compounds share a similar mode of action, Cartap is unique in its high water solubility and low volatility . This makes it particularly effective in aqueous environments, but also raises concerns about its potential impact on aquatic ecosystems . Other similar compounds include thiocarbamate pesticides, which also target the nervous system of pests but may have different environmental and toxicological profiles .
属性
IUPAC Name |
S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S2/c1-10(2)5(3-13-6(8)11)4-14-7(9)12/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUJZVNXZWPBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSC(=O)N)CSC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15263-52-2 (mono-hydrochloride), 22042-59-7 (unspecified hydrochloride) | |
| Record name | Cartap [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4044165 | |
| Record name | Cartap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15263-53-3 | |
| Record name | Cartap | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cartap [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cartap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(carbamoylthio)-2-(dimethylamino)propane;cartap (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARTAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45YUY784H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


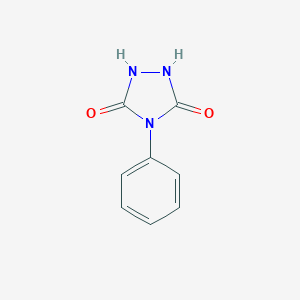

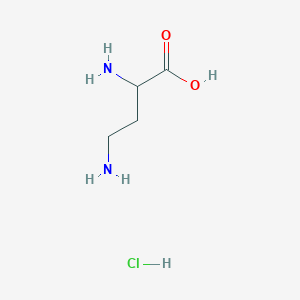
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)
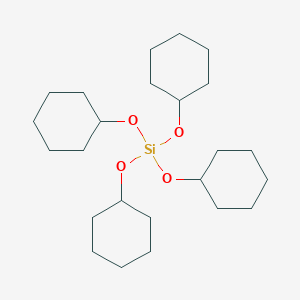
![5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid](/img/structure/B107757.png)

